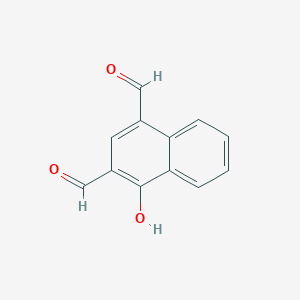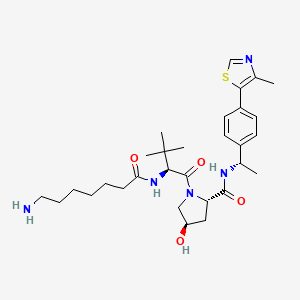
(1,2-Dithiolan-3-yl)pentanoyl-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dithiolan-3-yl)pentanoyl-hydrazide: est un composé chimique de formule moléculaire C8H16N2OS2 et de masse moléculaire 220,35 g/mol . Il se caractérise par la présence d’un cycle dithiolane, qui est un cycle à cinq chaînons contenant deux atomes de soufre. .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du (1,2-Dithiolan-3-yl)pentanoyl-hydrazide implique généralement la réaction de l’hydrazide d’acide lipoïque avec divers aldéhydes ou cétones. Une méthode courante implique la condensation de l’hydrazide d’acide lipoïque avec des monosaccharides tels que le L-fucose, le L-rhamnose, le D-mannose, le D-galactose, le N-acétylamino-D-glucose et le N-acétylamino-D-mannose . La réaction est généralement effectuée dans un solvant tel que le diméthylsulfoxyde (DMSO) à température ambiante .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas bien documentées, l’approche générale impliquerait une synthèse à grande échelle utilisant les réactions de condensation mentionnées ci-dessus. Le processus serait probablement optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction et des étapes de purification.
Analyse Des Réactions Chimiques
Types de réactions: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide peut subir diverses réactions chimiques, notamment :
Oxydation: Le cycle dithiolane peut être oxydé pour former des disulfures.
Réduction: Le composé peut être réduit pour briser le cycle dithiolane.
Substitution: Le groupe hydrazide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation: Des réactifs comme le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent réagir avec le groupe hydrazide dans des conditions douces.
Principaux produits :
Oxydation: Disulfures et autres dérivés oxydés.
Réduction: Formes réduites du composé avec des cycles dithiolane brisés.
Substitution: Divers hydrazides substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: this compound est utilisé dans la synthèse de glyconanoparticules d’or, qui ont des applications en catalyse et en science des matériaux .
Biologie: Le composé est étudié pour ses effets radioprotecteurs potentiels, ce qui le rend utile dans la recherche en radiothérapie .
Médecine: En raison de ses propriétés radioprotectrices, le this compound est étudié pour une utilisation dans le traitement du cancer afin de protéger les tissus sains pendant la radiothérapie .
Industrie: La capacité du composé à former des complexes stables avec les métaux le rend précieux dans les applications industrielles telles que les procédés de récupération et de purification des métaux .
Applications De Recherche Scientifique
Chemistry: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is used in the synthesis of gold glyconanoparticles, which have applications in catalysis and materials science .
Biology: The compound is studied for its potential radioprotective effects, making it useful in radiation therapy research .
Medicine: Due to its radioprotective properties, this compound is being explored for use in cancer treatment to protect healthy tissues during radiation therapy .
Industry: The compound’s ability to form stable complexes with metals makes it valuable in industrial applications such as metal recovery and purification processes .
Mécanisme D'action
Le mécanisme d’action du (1,2-Dithiolan-3-yl)pentanoyl-hydrazide implique son interaction avec les composants cellulaires pour exercer des effets radioprotecteurs. Le cycle dithiolane peut piéger les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs . De plus, le groupe hydrazide peut former des complexes stables avec les ions métalliques, ce qui peut contribuer à ses effets protecteurs dans les systèmes biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires :
Hydrazide d’acide lipoïque: Partage la structure du cycle dithiolane mais n’a pas le groupe pentanoyle.
Dérivés de dithiolane: Composés avec des cycles dithiolane similaires mais des substituants différents.
Unicité: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide est unique en raison de sa combinaison du cycle dithiolane et du groupe pentanoyl hydrazide, qui confère des propriétés chimiques et biologiques spécifiques. Cette combinaison améliore sa capacité à former des complexes stables avec les métaux et fournit des effets radioprotecteurs .
Propriétés
Formule moléculaire |
C8H16N2OS2 |
|---|---|
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
5-(dithiolan-3-yl)pentanehydrazide |
InChI |
InChI=1S/C8H16N2OS2/c9-10-8(11)4-2-1-3-7-5-6-12-13-7/h7H,1-6,9H2,(H,10,11) |
Clé InChI |
OFOWKPZTSOAGFA-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)


![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)




![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


